molecular formula C17H14Br3N5OS B12016487 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide CAS No. 578748-95-5

2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide

Cat. No.: B12016487
CAS No.: 578748-95-5
M. Wt: 576.1 g/mol
InChI Key: BCSTYEMUTYLUAB-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide is a complex organic compound featuring a triazole ring, a pyridine ring, and a tribromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a pyridine halide.

    Introduction of the Sulfanyl Group: The sulfanyl group is added via a thiolation reaction, often using thiourea or similar reagents.

    Acetamide Formation: The final step involves the acylation of the triazole derivative with 2,4,6-tribromophenyl acetic acid or its derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated triazole or pyridine derivatives.

    Substitution: Functionalized phenyl derivatives with various substituents replacing the bromine atoms.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound can serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.

Medicine

Potential medicinal applications include its use as a scaffold for designing new drugs with antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions. The tribromophenyl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide
  • 2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
  • 2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide

Uniqueness

The presence of the tribromophenyl group in 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide distinguishes it from similar compounds, potentially enhancing its biological activity and binding properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

578748-95-5

Molecular Formula

C17H14Br3N5OS

Molecular Weight

576.1 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide

InChI

InChI=1S/C17H14Br3N5OS/c1-2-25-16(10-3-5-21-6-4-10)23-24-17(25)27-9-14(26)22-15-12(19)7-11(18)8-13(15)20/h3-8H,2,9H2,1H3,(H,22,26)

InChI Key

BCSTYEMUTYLUAB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)Br)Br)C3=CC=NC=C3

Origin of Product

United States

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